
2-Hydroxyethane-1,1-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethane-1,1-disulfonic acid is an organic compound classified as a sulfonic acid. Its molecular structure includes a hydroxyl group (-OH) attached to the second carbon atom of an ethane chain, with two sulfonic acid groups (-SO3H) situated at the terminal carbon positions. This colorless to white crystalline solid demonstrates high water solubility and is widely utilized across various industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxyethane-1,1-disulfonic acid can be synthesized through the sulfonation of ethylene glycol with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethane-1,1-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding sulfonic acids.
Reduction: The sulfonic acid groups can be reduced to sulfonates under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various sulfonated derivatives, which are valuable intermediates in organic synthesis and industrial applications .
Scientific Research Applications
2-Hydroxyethane-1,1-disulfonic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Hydroxyethane-1,1-disulfonic acid involves its ability to interact with various molecular targets through its hydroxyl and sulfonic acid groups. These functional groups enable the compound to form hydrogen bonds, coordinate with metal ions, and participate in acid-base reactions. The molecular pathways involved include the stabilization of reactive intermediates and the enhancement of reaction rates in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
1,1-Ethanedisulfonic acid: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Methanedisulfonic acid: Contains a single carbon atom and two sulfonic acid groups, differing in its reactivity and applications.
1,3-Propanedisulfonic acid: Features a three-carbon chain with two sulfonic acid groups, offering different chemical properties and uses.
Uniqueness
2-Hydroxyethane-1,1-disulfonic acid is unique due to its combination of hydroxyl and sulfonic acid groups, which provide a versatile platform for various chemical transformations. This dual functionality enhances its reactivity and makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
104473-66-7 |
|---|---|
Molecular Formula |
C2H6O7S2 |
Molecular Weight |
206.2 g/mol |
IUPAC Name |
2-hydroxyethane-1,1-disulfonic acid |
InChI |
InChI=1S/C2H6O7S2/c3-1-2(10(4,5)6)11(7,8)9/h2-3H,1H2,(H,4,5,6)(H,7,8,9) |
InChI Key |
RPEIKJGZYJQGJL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(S(=O)(=O)O)S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



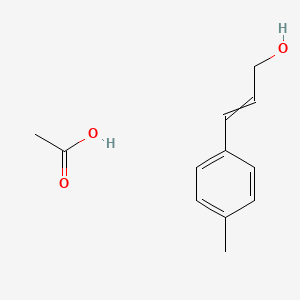
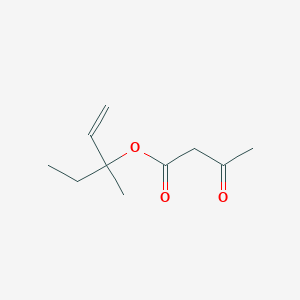
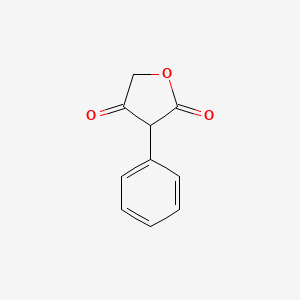
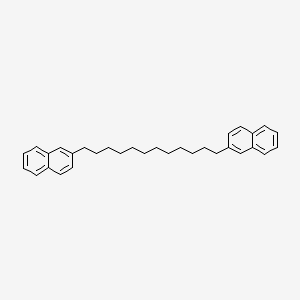
![1,1'-[Oxybis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14327083.png)
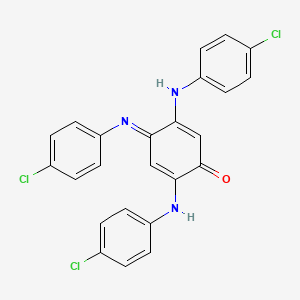


![7,7,8,8-Tetramethyl-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14327110.png)
![8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline](/img/structure/B14327114.png)
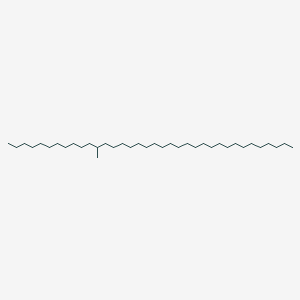
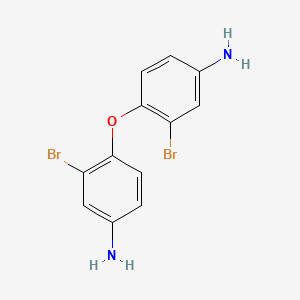
![1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole](/img/structure/B14327131.png)
